Chondroitin Sulfate Sodium Salt

Übersicht

Beschreibung

Chondroitinsulfat ist ein sulfatiertes Glykosaminoglykan, das aus einer Kette von sich abwechselnden Zuckern besteht, insbesondere N-Acetylgalactosamin und Glucuronsäure . Es ist ein natürliches Makromolekül-Polysaccharid, das in einer Vielzahl von Organismen weit verbreitet ist . Chondroitinsulfat ist ein wichtiger Strukturbestandteil von Knorpel und trägt maßgeblich zu dessen Druckfestigkeit bei . Es wird häufig als Nahrungsergänzungsmittel zur Behandlung von Arthrose verwendet .

Vorbereitungsmethoden

Chondroitinsulfat kann mit verschiedenen Verfahren hergestellt werden, darunter die Extraktion aus tierischen Geweben, die chemische Synthese und die mikrobielle Fermentation .

Extraktion aus tierischen Geweben: Dieses Verfahren beinhaltet die enzymatische Hydrolyse von tierischem Knorpel, gefolgt von Reinigungsprozessen wie Fällung und Chromatographie.

Chemische Synthese: Dieses Verfahren beinhaltet die chemische Synthese von Chondroitinsulfat aus einfacheren Zuckermolekülen.

Mikrobielle Fermentation: Dieses Verfahren beinhaltet die Verwendung von gentechnisch veränderten Mikroorganismen wie Escherichia coli und Bacillus subtilis, um Chondroitinsulfat durch Fermentationsprozesse zu produzieren.

Analyse Chemischer Reaktionen

Sulfation and Biosynthetic Reactions

CS-Na is synthesized via enzymatic sulfation of chondroitin precursors. In microbial systems (e.g., E. coli), sulfotransferases transfer sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to specific hydroxyl positions on the chondroitin chain .

| Parameter | Detail | Source |

|---|---|---|

| Sulfotransferase Used | Chondroitin-4-O-sulfotransferase (S<sub>w</sub>) | |

| Sulfation Efficiency | ~96% of disaccharides sulfated | |

| Optimal Conditions | pH 7.5–8.0, 20–37°C |

Enzymatic Hydrolysis

CS-Na undergoes selective cleavage by bacterial enzymes (e.g., chondroitinase ABC) or proteases during industrial extraction. This reaction breaks β-1,4 glycosidic bonds, releasing disaccharide units .

Example Protocol from Patents:

-

Enzymes Used: Sumizyme MP (0.2–0.4% w/w) + pancreatin (0.4–0.6% w/w)

Ion Exchange and Precipitation

The sulfate groups enable CS-Na to form insoluble salts with divalent cations (e.g., Ca²⁺, Cu²⁺) . This property is exploited in purification and pharmaceutical formulation.

| Reaction | Outcome | Application |

|---|---|---|

| CS-Na + CaCl₂ | Calcium chondroitin sulfate precipitate | Purification |

| CS-Na + Quaternary Ammonium Salts | Complex formation | Industrial isolation |

Acid/Base Hydrolysis

Under acidic conditions (pH <4), CS-Na undergoes desulfation and depolymerization. Hydrolysis at 80°C with HCl (1–2 M) cleaves glycosidic bonds, yielding unsaturated disaccharides .

Key Data:

-

Rate of Hydrolysis: Accelerates with increased temperature and acidity

-

Products: Δ4,5-unsaturated disaccharides (detected via UV at 232 nm)

Oxidation Reactions

CS-Na reacts with oxidizing agents (e.g., H₂O₂), leading to chain scission and reduced molecular weight. This impacts its viscosity and bioactivity .

| Oxidizing Agent | Effect on CS-Na | Reference |

|---|---|---|

| H₂O₂ (3% v/v) | 30–50% reduction in molecular weight |

Biochemical Interactions

CS-Na modulates enzymatic activity in vivo:

-

Inhibition of MMPs: Reduces MMP-1, -3, -13, and ADAMTS-4/5 activity via ERK1/2 and p38 MAPK pathways .

-

Anti-inflammatory Effects: Blocks NF-κB translocation, lowering TNF-α and IL-6 synthesis .

| Enzyme | Inhibition Efficiency | Model System |

|---|---|---|

| MMP-13 | 40–60% | Human chondrocytes |

Stability Under Physiological Conditions

CS-Na remains stable at physiological pH (7.4) but degrades in alkaline environments (pH >10) or with prolonged heat (>80°C) .

| Condition | Stability Outcome | Source |

|---|---|---|

| pH 7.4, 37°C | >90% intact after 24 hrs | |

| pH 10.0, 50°C | 50% degradation in 6 hrs |

Wissenschaftliche Forschungsanwendungen

Chondroitinsulfat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen .

Chemie: Chondroitinsulfat wird bei der Synthese verschiedener chemischer Verbindungen und als Reagenz in chemischen Reaktionen verwendet.

Biologie: Es spielt eine entscheidende Rolle für die Struktur und Funktion biologischer Gewebe, insbesondere in der extrazellulären Matrix von Knorpel.

Medizin: Chondroitinsulfat wird häufig als Nahrungsergänzungsmittel zur Behandlung von Arthrose eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Chondroitinsulfat beinhaltet mehrere molekulare Ziele und Signalwege .

Entzündungshemmende Aktivität: Chondroitinsulfat reduziert Entzündungen, indem es die Synthese von entzündungsfördernden Molekülen wie Stickstoffmonoxid und proteolytischen Enzymen hemmt.

Stimulation der Proteoglykan- und Hyaluronsäure-Synthese: Es fördert die Synthese von Proteoglykanen und Hyaluronsäure, die essentielle Bestandteile der Knorpelmatrix sind.

Hemmung des Knorpelabbaus: Chondroitinsulfat hemmt die Aktivität von Enzymen, die Knorpel abbauen, wodurch die Knorpelmatrix geschützt wird.

Wirkmechanismus

The mechanism of action of chondroitin sulfate involves several molecular targets and pathways .

Anti-inflammatory Activity: Chondroitin sulfate reduces inflammation by inhibiting the synthesis of pro-inflammatory molecules like nitric oxide and proteolytic enzymes.

Stimulation of Proteoglycan and Hyaluronic Acid Synthesis: It promotes the synthesis of proteoglycans and hyaluronic acid, which are essential components of the cartilage matrix.

Inhibition of Cartilage Degradation: Chondroitin sulfate inhibits the activity of enzymes that degrade cartilage, thereby protecting the cartilage matrix.

Vergleich Mit ähnlichen Verbindungen

Chondroitinsulfat wird oft mit anderen ähnlichen Verbindungen wie Glucosamin, Hyaluronsäure und Keratansulfat verglichen .

Glucosamin: Sowohl Chondroitinsulfat als auch Glucosamin werden als Nahrungsergänzungsmittel zur Behandlung von Arthrose verwendet.

Hyaluronsäure: Hyaluronsäure ist ein weiteres Glykosaminoglykan, das in Gelenkgesundheits-Ergänzungsmitteln verwendet wird.

Keratansulfat: Keratansulfat ähnelt Chondroitinsulfat in seiner sulfatierten Glykosaminoglykanstruktur.

Die einzigartigen strukturellen Eigenschaften von Chondroitinsulfat und seine breite Palette an Anwendungen machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen Bereichen.

Biologische Aktivität

Chondroitin sulfate sodium salt (CS) is a glycosaminoglycan widely studied for its biological activities, particularly in the context of joint health and osteoarthritis. This article reviews various aspects of its biological activity, including anti-inflammatory effects, interactions with cartilage cells, and clinical efficacy based on diverse research findings.

Overview of Chondroitin Sulfate

Chondroitin sulfate is a component of cartilage that plays a crucial role in maintaining its structural integrity. It is often used as a dietary supplement to alleviate symptoms of osteoarthritis. The sodium salt form enhances its solubility and bioavailability, making it more effective for therapeutic use.

Chondroitin sulfate exhibits several mechanisms through which it exerts its biological effects:

- Anti-inflammatory Effects : CS has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E2 (PGE2), which are involved in the inflammatory response associated with osteoarthritis .

- Collagen Synthesis : It stimulates the synthesis of type II collagen and proteoglycans in chondrocytes, contributing to cartilage repair and maintenance .

- Bone Resorption Inhibition : CS inhibits osteoclast formation and activity, thereby reducing bone resorption. Bovine-derived CS has been particularly effective in this regard .

Efficacy in Osteoarthritis

Numerous clinical studies have evaluated the efficacy of chondroitin sulfate in treating osteoarthritis. A notable study compared two formulations, Structum and Chondrosulf, over six months. Both were found to be equally effective in reducing functional impairment and relieving pain without significant safety concerns .

Case Studies

- Sawitzke et al. (2010) reported on serious adverse events associated with chondroitin sulfate in combination with glucosamine but noted that chondroitin alone did not lead to significant adverse outcomes .

- Clegg et al. (2006) conducted a 24-week trial where patients receiving 1,200 mg/day of chondroitin sulfate reported fewer gastrointestinal issues compared to placebo .

Comparative Analysis of Different Sources

The biological activity of chondroitin sulfate can vary significantly depending on its source (bovine, porcine, piscine). A comparative study highlighted that bovine-derived CS consistently suppressed osteoclast activity at low concentrations, while porcine and piscine sources showed variable effects .

| Source Type | Collagen Type II Synthesis | Osteoclast Activity Inhibition | Pro-inflammatory Cytokine Reduction |

|---|---|---|---|

| Bovine | High | Strong | Significant |

| Porcine | Moderate | Variable | Moderate |

| Piscine | Low | Weak | Minimal |

Safety Profile

Chondroitin sulfate is generally well-tolerated. Common adverse effects include mild gastrointestinal disturbances. Serious adverse events are rare and often associated with concomitant medications rather than CS itself .

Eigenschaften

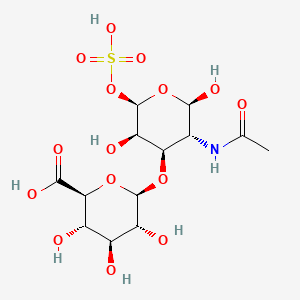

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKPYJOVDUMHGS-OSRGNVMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9007-28-7 (Parent) | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601017238 | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Chondroitin sulfate functions as a major component of the intricate extracellular matrix. It is proposed that chondroitin sulfate supply can provide new building blocks for the synthesis of new matrix components. The anti-inflammatory effect of chondroitin sulfate is thought to be caused by the inhibition of the synthesis of inflammatory intermediates such as the inhibition of nitric oxide synthase, COX-2, microsomal prostaglandin synthase 1 and prostaglandin E2. It is reported also an inhibitory activity in the toll-like receptor 4 which will later inhibit inflammatory cytokines, NFkB and MyD88. This activity suggests a modulation of the MAP kinase pathway. On the other hand, some reports have pointed out an induction on the PKC/PI3K/Akt pathway in neuroblastoma. The anabolic effect of chondroitin sulfate is suggested to be caused by the inhibition of metalloproteinases such as MMP-1, -3 and -13 as well as ADAMTS-4 and -5. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin 6-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chondroitin, hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 6-(hydrogen sulfate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chondroitin, hydrogen sulfate, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

190-194ºC | |

| Record name | Chondroitin sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09301 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.